Boc-L-Lys-Amc

Catalog No.
S1768787
CAS No.
116883-12-6
M.F
C21H29N3O5
M. Wt
403.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Boc-L-Lys-Amc

CAS Number

116883-12-6

Product Name

Boc-L-Lys-Amc

IUPAC Name

tert-butyl N-[(2S)-6-amino-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxohexan-2-yl]carbamate

Molecular Formula

C21H29N3O5

Molecular Weight

403.5 g/mol

InChI

InChI=1S/C21H29N3O5/c1-13-11-18(25)28-17-12-14(8-9-15(13)17)23-19(26)16(7-5-6-10-22)24-20(27)29-21(2,3)4/h8-9,11-12,16H,5-7,10,22H2,1-4H3,(H,23,26)(H,24,27)/t16-/m0/s1

InChI Key

BDIWFURAJXIIAA-INIZCTEOSA-N

SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCCCN)NC(=O)OC(C)(C)C

Synonyms

116883-12-6;Boc-L-Lys-Amc;Boc-Lys-AMC;ZINC2506587;6391AH

Canonical SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCCCN)NC(=O)OC(C)(C)C

Isomeric SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CCCCN)NC(=O)OC(C)(C)C
  • Boc protecting group: This group, denoted by "Boc," protects the amine group of the L-lysine amino acid, allowing for targeted chemical modifications at other parts of the molecule.
  • L-lysine: This is a naturally occurring amino acid essential for various biological functions.
  • 7-amino-4-methylcoumarin (AMC): This is a fluorogenic substrate commonly used in enzymatic assays.

The combination of these components makes Boc-L-Lys-Amc a valuable tool in various scientific research applications, primarily related to:

Enzyme Activity Assays

Boc-L-Lys-Amc is widely used as a substrate in protease activity assays. Proteases are enzymes that break down proteins into smaller peptides and amino acids. In this application, the Boc protecting group shields the L-lysine from premature cleavage by other enzymes. When a specific protease cleaves the peptide bond between the L-lysine and AMC, the AMC molecule is released, and its fluorescence intensity increases significantly. This change in fluorescence can be easily measured using a fluorescence plate reader, allowing researchers to quantify protease activity accurately.

Boc-L-Lys-Amc, chemically known as N-alpha-t-Butyloxycarbonyl-L-lysine 7-amido-4-methylcoumarin, is a synthetic compound utilized primarily in biochemical research, particularly in the study of enzyme activities, such as histone deacetylases (HDACs). This compound features a tert-butyloxycarbonyl (Boc) protecting group on the amino group of lysine, which provides stability during synthesis and application. The 7-amido-4-methylcoumarin moiety serves as a fluorophore, enabling fluorescence-based detection of enzymatic activity upon cleavage of the peptide bond by enzymes like HDACs .

Boc-L-Lys-Amc acts as a substrate for HDAC enzymes. The L-lysine portion mimics the natural histone peptide targeted by HDACs. Upon HDAC binding, the enzyme cleaves the amide bond between L-lysine and Amc, resulting in the release of the fluorescent Amc molecule []. This fluorescence serves as a reporter signal for HDAC activity, allowing researchers to measure enzyme activity in various biological contexts.

  • Deprotection Reactions: The Boc group can be removed under acidic conditions, such as treatment with trifluoroacetic acid, allowing for the activation of the lysine residue for further reactions.
  • Coupling Reactions: The compound can engage in peptide coupling reactions, forming peptide bonds with other amino acids or peptides, which is essential for synthesizing larger peptides.
  • Fluorescence Reactions: The AMC moiety exhibits fluorescence that can be quantified, making it useful for assays measuring enzyme activity. When cleaved by proteases, the release of AMC results in increased fluorescence intensity .

Boc-L-Lys-Amc is particularly noted for its biological activity in quantifying HDAC activity. It acts as a fluorogenic substrate that mimics natural substrates of HDACs. Upon cleavage by these enzymes, Boc-L-Lys-Amc releases the fluorescent product, enabling researchers to measure enzyme activity accurately. This compound has been shown to effectively quantify HDAC activity across various biological contexts, including cancer and neurodegenerative diseases, thereby facilitating research into gene regulation and cellular processes .

The synthesis of Boc-L-Lys-Amc typically involves multiple steps:

  • Protection of Lysine Amino Group: Lysine is reacted with tert-butyl dicarbonate to form Boc-Lysine.
  • Protection of Lysine Side Chain: Boc-Lysine is treated with trifluoroacetic anhydride to introduce the trifluoroacetyl group.
  • Attachment of AMC Moiety: The 7-amino-4-methylcoumarin is then conjugated to the modified lysine residue.

This multi-step process ensures high purity and yield of the final product .

Boc-L-Lys-Amc is primarily applied in:

  • Biochemical Assays: It is extensively used to measure HDAC activity in vitro and in vivo.
  • Enzyme Kinetics Studies: The compound allows real-time monitoring of enzyme interactions and activities due to its fluorescent properties.
  • Research into Histone Modification: It aids studies investigating the role of HDACs in gene expression regulation and associated diseases .

Interaction studies involving Boc-L-Lys-Amc focus on its binding affinity and specificity towards different HDAC isoforms. Research indicates that this compound selectively interacts with class I and IIb HDACs. The fluorogenic nature allows for detailed kinetic studies and real-time monitoring of these interactions, providing insights into the structural dynamics of these enzymes .

Boc-L-Lys-Amc shares similarities with several other fluorogenic substrates used for HDAC assays. Below is a comparison highlighting its unique features:

Compound NameStructure CharacteristicsUnique Features
Boc-Lys(Ac)-AMCAcetyl instead of trifluoroacetylLess reactive than Boc-Lys(Tfa)-AMC
Acetyl-Lys-AMCNo protecting groupsSimpler structure but lower specificity
Z-Lys-AMCZ (benzyloxycarbonyl) protecting groupOften used for general peptidase assays
Lys-AMCUnprotected lysineDirectly measures general protease activity

Boc-Lys-Amc stands out due to its enhanced stability and specificity towards HDACs compared to these similar compounds. Its design allows for more accurate quantification of enzyme activity, making it a valuable tool in biochemical research .

XLogP3

1.9

Dates

Modify: 2023-08-15

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